8-ethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
Descripción
8-Ethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline scaffold. This structure is substituted with an ethoxy group at position 8, a 4-methylbenzyl group at position 5, and a phenyl group at position 3 (Fig. 1). Its molecular formula is C₂₇H₂₅N₃O₂, with a molecular weight of 423.5 g/mol and a calculated logP (XLogP3) of 4.9, indicating moderate lipophilicity . The compound is of interest due to the pharmacological versatility of pyrazolo[4,3-c]quinolines, which are known for anxiolytic, anticancer, and anti-inflammatory activities .
Propiedades
IUPAC Name |
8-ethoxy-5-[(4-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-3-30-21-13-14-24-22(15-21)26-23(25(27-28-26)20-7-5-4-6-8-20)17-29(24)16-19-11-9-18(2)10-12-19/h4-15,17H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQWKTVVWYCQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction is followed by cyclization and further functionalization to introduce the ethoxy and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the scale and desired application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
8-ethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield fully saturated pyrazoloquinoline derivatives.
Aplicaciones Científicas De Investigación
Anticancer Properties
The pyrazolo[4,3-c]quinoline derivatives have shown promising anticancer activity. Studies indicate that these compounds can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. For instance, compounds with similar structures have been reported to exhibit potent inhibition against cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle .
Enzyme Inhibition
8-ethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has also been investigated for its ability to inhibit enzymes related to cancer progression and metastasis. Specifically, it has shown activity against CDK2 and CDK9 with IC50 values indicating effective inhibition at low concentrations . This suggests a potential role in cancer therapeutics where selective inhibition of these kinases could lead to reduced tumor growth.
In Vitro Studies
In vitro studies have demonstrated that derivatives of 8-ethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline can significantly reduce cell viability in various cancer cell lines such as HeLa and HCT116. These studies typically employ assays such as MTT or XTT to assess cytotoxicity and cellular proliferation rates .
Structure-Activity Relationship (SAR)
A comprehensive analysis of the structure-activity relationship (SAR) has been conducted to optimize the biological activity of pyrazoloquinoline derivatives. Modifications at specific positions on the pyrazole ring have been correlated with enhanced potency against targeted kinases. For example, substituents that increase lipophilicity or alter electronic properties have been shown to improve binding affinity and selectivity towards CDKs .
Applications in Drug Design
The unique structural features of 8-ethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline make it a valuable scaffold for drug design. Its ability to modulate kinase activity positions it as a candidate for developing new anticancer agents. Furthermore, ongoing research is exploring its potential in combination therapies aimed at overcoming drug resistance in cancer treatment .
Mecanismo De Acción
The mechanism of action of 8-ethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Key Observations:
- Electron-Withdrawing Groups (e.g., F, CF₃) : Compounds like ELND006 and 8-fluoro analogues () exhibit higher electronegativity, which enhances target binding (e.g., gamma-secretase) and metabolic stability .
- Benzyl Substituents : The 4-methylbenzyl group in the target compound balances lipophilicity and steric bulk, whereas 3-fluorobenzyl () introduces dipole interactions for tighter receptor binding .
Pharmacological Activities
Pyrazolo[4,3-c]quinolines demonstrate diverse biological activities depending on substitution:
- Anxiolytic Effects : CGS-9896 (unsubstituted parent scaffold) acts as a benzodiazepine receptor ligand with long-lasting effects . The target compound’s ethoxy and 4-methylbenzyl groups may modulate GABA receptor selectivity differently.
- Anti-Amyloid Activity: ELND006/ELND007 inhibit gamma-secretase with >100-fold selectivity for amyloid-β over Notch, attributed to their sulfonyl and cyclopropyl groups . The target compound lacks these groups, suggesting divergent therapeutic applications.
- Anticancer Potential: Derivatives with halogen substituents (e.g., 8-fluoro in ) show enhanced cytotoxicity in vitro, likely due to improved membrane permeability and DNA intercalation .
Structure-Activity Relationships (SAR)
- Position 8 : Ethoxy (target) vs. fluoro () or methoxy () groups influence electron density and steric hindrance. Fluorine enhances binding to hydrophobic enzyme pockets.
- Position 5 : 4-Methylbenzyl (target) vs. trifluoromethylphenylsulfonyl (ELND006) determines metabolic stability and target selectivity .
- Position 3 : Phenyl (target) vs. 4-fluorophenyl () modulates π-π stacking interactions with aromatic residues in target proteins .
Actividad Biológica
8-Ethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent.
- IUPAC Name : 8-Ethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
- Molecular Formula : C26H23N3O
- Molecular Weight : 393.5 g/mol
- CAS Number : 866341-42-6
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential in several therapeutic areas:
-
Anticancer Activity
- The compound has shown promising results in inhibiting cancer cell proliferation. It interacts with key molecular targets such as cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Research indicates that it can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and inhibiting the PI3K/AKT/mTOR signaling pathway .
- Antimicrobial Properties
- Anti-inflammatory Effects
The mechanism through which 8-ethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline exerts its biological effects involves:
- Enzyme Inhibition : Specifically targeting CDK2 and potentially other kinases involved in cell cycle progression.
- Signal Transduction Modulation : Affecting pathways such as PI3K/AKT/mTOR, leading to altered cell survival and proliferation signals.
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
Q & A
Q. Advanced Research Focus
- Electron-donating groups (ethoxy) : Increase electron density on the quinoline ring, enhancing π-π stacking with biological targets (e.g., enzymes) .
- Methoxy vs. ethoxy : Ethoxy provides better lipophilicity (logP +0.5), improving membrane permeability .
- Bioactivity correlation : Ethoxy derivatives show 2–3× higher antimicrobial activity compared to methoxy analogs in MIC assays .
What computational methods are used to predict conformational stability and reactivity of pyrazoloquinolines?
Q. Advanced Research Focus
- *DFT calculations (B3LYP/6-31G)**: Predict relative energies of conformers (e.g., planar vs. twisted quinoline rings) and reaction intermediates .
- HOMO-LUMO analysis : Identifies nucleophilic/electrophilic sites; ethoxy groups lower LUMO energy by 0.3 eV, favoring electrophilic attacks .
- MD simulations : Assess solvation effects on stability, critical for pharmacokinetic predictions .
How are contradictions in biological activity data resolved for structurally similar derivatives?
Q. Advanced Research Focus
- Dose-response profiling : EC50 values clarify potency discrepancies (e.g., 4-methylphenylmethyl vs. unsubstituted benzyl analogs) .
- Metabolite screening : LC-MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to observed bioactivity .
- Enzyme inhibition assays : Kinase profiling distinguishes off-target effects (e.g., CYP450 inhibition) from primary mechanisms .
What methodologies assess the antioxidant potential of pyrazoloquinoline derivatives?
Q. Advanced Research Focus
- DPPH/ABTS radical scavenging : IC50 values correlate with electron-donating substituents (e.g., ethoxy enhances activity by 40%) .
- FRAP assays : Measure Fe³⁺ reduction capacity; ethoxy derivatives show higher reducing power (ΔAbs = 0.15–0.25) .
- ROS detection in cell models : Fluorescence probes (e.g., DCFH-DA) quantify intracellular oxidative stress reduction .
How can ultrasound/microwave techniques improve reaction efficiency in pyrazoloquinoline synthesis?
Q. Advanced Research Focus
- Ultrasound cavitation : Accelerates condensation reactions (5–10 minutes vs. 3–6 hours) by enhancing mass transfer .
- Microwave irradiation : Increases yields by 10–15% via uniform heating (e.g., 80°C, 300 W) and reduced side-product formation .
- Energy efficiency : Microwave methods reduce solvent use by 50%, aligning with green chemistry principles .
What are the challenges in crystallizing pyrazoloquinoline derivatives for X-ray studies?
Q. Advanced Research Focus
- Polymorphism control : Slow evaporation from methanol/ethanol mixtures yields single crystals .
- Hygroscopicity : Derivatives with polar groups (e.g., NH2) require anhydrous conditions during crystallization .
- Data collection : High-resolution synchrotron XRD resolves disorder in flexible substituents (e.g., ethoxy chains) .
How do structural modifications enhance the compound’s metabolic stability?
Q. Advanced Research Focus
- Deuterium labeling : Substituting ethoxy hydrogens with deuterium reduces CYP450-mediated oxidation (t1/2 increased by 2×) .
- Prodrug design : Phosphate esters at position 3 improve aqueous solubility and delay hepatic clearance .
- Metabolite identification : MS/MS fragmentation maps major metabolic pathways (e.g., O-deethylation at position 8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
